molecular formula C7H7F3N2O2S B1584976 Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 344-72-9

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B1584976
CAS No.: 344-72-9
M. Wt: 240.21 g/mol
InChI Key: XJRPTMORGOIMMI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound characterized by its thiazole ring structure, which includes a trifluoromethyl group and an amino group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as ethyl chloroformate and 2-amino-4-(trifluoromethyl)thiazole.

  • Reaction Conditions: The reaction is usually carried out under anhydrous conditions, using a suitable solvent like dichloromethane or tetrahydrofuran. The reaction temperature is maintained at a range of 0°C to room temperature.

  • Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods:

  • Batch vs. Continuous Process: In an industrial setting, the compound can be synthesized using either a batch process or a continuous flow process, depending on the scale and efficiency requirements.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine or thiol derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, ketones, or aldehydes can be formed.

  • Reduction Products: Primary amines or thiols are common reduction products.

  • Substitution Products: Amides, esters, or thioesters can be formed depending on the nucleophile used.

Mechanism of Action

Scientific Research Applications

Chemistry: Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has shown potential in biological studies, including enzyme inhibition and receptor binding assays. Medicine: It is investigated for its pharmacological properties, such as antimicrobial and anticancer activities. Industry: The compound is used in the development of agrochemicals and materials science.

Comparison with Similar Compounds

  • Ethyl 2-amino-4-trifluoromethylbenzoate: This compound is structurally similar but lacks the thiazole ring.

  • Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate: This compound has a thiazole ring and a trifluoromethyl group, making it unique in its reactivity and applications.

Uniqueness: this compound's unique combination of functional groups allows for diverse chemical reactions and applications, distinguishing it from other similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3/h2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRPTMORGOIMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051491
Record name Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

344-72-9
Record name 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester
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Record name Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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Record name 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester
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Record name Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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Record name ETHYL 2-AMINO-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-chloro-4,4,4-trifluoroacetoacetate (50.0 g, 230 mmol) in ethanol (250 mL) was added thiourea (17.5 g, 230 mmol). The resulting mixture was heated at reflux for 3 h, at which time TLC indicated a complete reaction. The mixture was concentrated in vacuo, and the residue dissolved in ether. The organic layer was successively washed with aqueous sodium bicarbonate, and brine, then dried over magnesium sulfate and concentrated in vacuo. The resulting solid was recrystalized with ethyl acetate and hexanes to give white crystals (41.64 g, 75% yield). 1H NMR (MeOD-d4, 300 MHz): δ 4.26 (q, J=7.1 Hz, 2H), 1.31 (t, J=7.1 Hz, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

To a suspension of thiourea (3.3 g, 22.88 mmol) in EtOH (200 mL) was added ethyl 4,4,4-trifluoro-2-chloroacetoacetate (5 g, 22.88 mmol), and the resulting reaction mixture was heated at 80° C. for 24 h. Then, the reaction mixture was cooled to RT and concentrated in vacuo. The product was purified by column chromatography to give ethyl 2-amino-4-trifluoromethylthiazole-5-carboxylate (A-32) as a colorless oil (5.98 g, 85% yield). 1H NMR (500 MHz, CDCl3) δ 4.32 (q, 2H, J=7.0 Hz), 3.56 (m, 4H), 1.70 (m, 6H), 1.36 (t, 3H, J=7.0 Hz); LCMS (ESI) [M+1]+ 309.3.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of thiourea (8.7 g) and 2-chloro-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester (25 g) in 200 mL of EtOH is heated with stirring for 3 h. The solvent is evaporated and water is added to the residue, and basified with NaHCO3. The solid is collected with filtration, washed with water and hexane, and dried to afford the title compound.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
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Reactant of Route 6
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